1-Phenyl-1H-1,2,4-triazole

Vue d'ensemble

Description

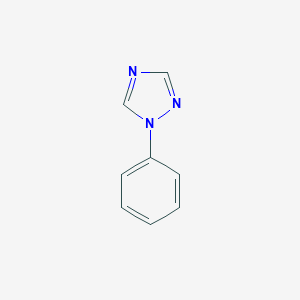

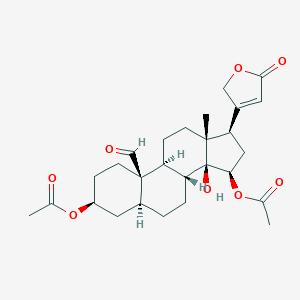

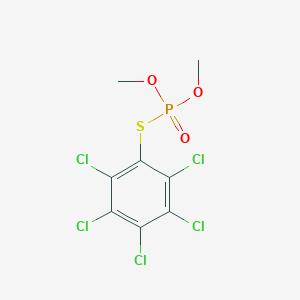

1-Phenyl-1H-1,2,4-triazole is a member of triazoles and a heteroaryl hydroxy compound. It is a tautomer of a 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. It derives from a hydride of a 1-phenyl-1H-1,2,4-triazole .

Synthesis Analysis

A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives were designed and synthesized. Evaluation of their inhibitory potency in vitro on xanthine oxidase indicated that these compounds exhibited micromolar level potencies, with IC 50 values ranging from 0.21µM to 26.13μM . Another study reported the rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for improved drug efficacy and toxicity profiles .

Molecular Structure Analysis

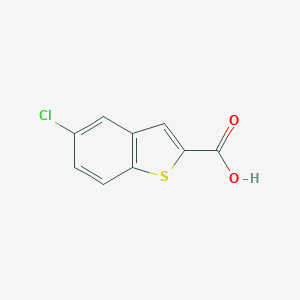

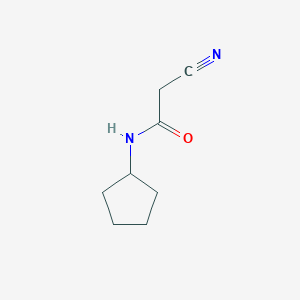

The molecular formula of 1-Phenyl-1H-1,2,4-triazole is C8H7N3. The triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4) degrees . In the crystal structure, intermolecular C - H center dot center dot center dot O and C - H center dot center dot center dot N hydrogen bonds link the molecules .

Chemical Reactions Analysis

Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics. The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .

Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-1H-1,2,4-triazole is 145.16 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. Its Rotatable Bond Count is 1 .

Applications De Recherche Scientifique

Pharmacological Applications

1-Phenyl-1H-1,2,4-triazole, as a derivative of triazoles, has superior pharmacological applications . It has significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Drug Discovery

Triazoles, including 1-Phenyl-1H-1,2,4-triazole, have found broad applications in drug discovery . They are featured in many kinds of drugs, including the antifungal drugs fluconazole and itraconazole .

Organic Synthesis

1-Phenyl-1H-1,2,4-triazole is used in organic synthesis . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Polymer Chemistry

1-Phenyl-1H-1,2,4-triazole has applications in polymer chemistry . Its unique structure and properties make it a valuable component in the development of new polymers.

Supramolecular Chemistry

In supramolecular chemistry, 1-Phenyl-1H-1,2,4-triazole is used due to its ability to form diverse novel bioactive molecules .

Bioconjugation

1-Phenyl-1H-1,2,4-triazole is used in bioconjugation . It can be used to link two molecules together, which is particularly useful in the field of drug delivery.

Fluorescent Imaging

1-Phenyl-1H-1,2,4-triazole is used in fluorescent imaging . It can be used to create contrast agents for imaging techniques.

Materials Science

1-Phenyl-1H-1,2,4-triazole has applications in materials science . It’s used in the development of new materials with unique properties.

Mécanisme D'action

Target of Action

1-Phenyl-1H-1,2,4-triazole is a type of triazole compound . Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They are known to interact with various targets, depending on their specific structure and functional groups . .

Mode of Action

The mode of action of 1-Phenyl-1H-1,2,4-triazole involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved . The ESIPT-I reaction was found to be more favorable to occur than the ESIPT-II process .

Biochemical Pathways

The biochemical pathways affected by 1-Phenyl-1H-1,2,4-triazole are related to its excited-state proton transfer . This process leads to the transformation between the enol and keto forms of the compound

Pharmacokinetics

It is known that the pharmacokinetics of triazole compounds can be influenced by their chemical structure and functional groups .

Result of Action

The result of the action of 1-Phenyl-1H-1,2,4-triazole involves the transformation between the enol and keto forms after excited-state proton transfer . This process leads to the decay of the excited state to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed . Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Orientations Futures

The synthesis and pharmacological activities recorded in the current literature for triazole derivatives indicate a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The rapid and efficient synthesis of a phenyl-1H-1,2,3-triazole library enabled cost-effective biological testing of a range of novel non-steroidal anti-inflammatory drugs with potential for improved drug efficacy and toxicity profiles .

Propriétés

IUPAC Name |

1-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRLXLHYYDSTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158603 | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-1,2,4-triazole | |

CAS RN |

13423-60-4 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)